![molecular formula C8H8ClN3S B13185306 2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13185306.png)
2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, antifungal, antiviral, anti-inflammatory, antidiabetic, antioxidant, and anticancer properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine typically involves a multi-step process. One common method starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then treated with phosphorus oxychloride (POCl₃) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. Finally, the compound is reacted with ethylamine in the presence of a base such as N,N-dimethylformamide (DMF) to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors and automated systems to enhance efficiency and safety .
化学反応の分析
Types of Reactions
2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride (NaH), reducing agents like lithium aluminum hydride (LiAlH₄), and oxidizing agents like hydrogen peroxide (H₂O₂). The reactions are typically carried out in solvents such as DMF, dichloromethane (DCM), or ethanol under controlled temperatures .
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, sulfoxides, sulfones, and thiols. These products have diverse biological activities and are used in different scientific research applications .
科学的研究の応用
2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential as an anticancer, antidiabetic, and anti-inflammatory agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. This inhibition leads to a decrease in fatty acid production, which can have various therapeutic effects, including antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
Similar compounds to 2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine include:
- 2-chloro-N-(3-methylpyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine
- 2-chloro-N-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine
- 2-chloro-N-(4-methylpyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl group provides unique steric and electronic properties that differentiate it from other similar compounds .
特性
分子式 |
C8H8ClN3S |
|---|---|
分子量 |
213.69 g/mol |
IUPAC名 |
2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H8ClN3S/c1-2-10-6-5-3-4-13-7(5)12-8(9)11-6/h3-4H,2H2,1H3,(H,10,11,12) |
InChIキー |
ZNICPOOOQXYYGC-UHFFFAOYSA-N |
正規SMILES |
CCNC1=C2C=CSC2=NC(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


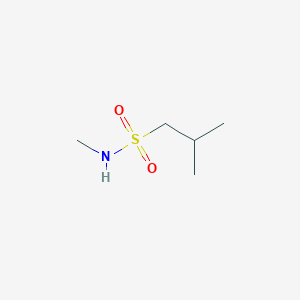
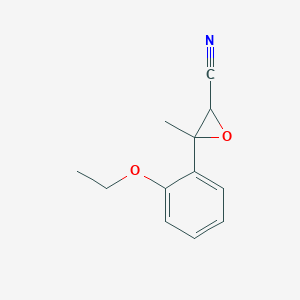

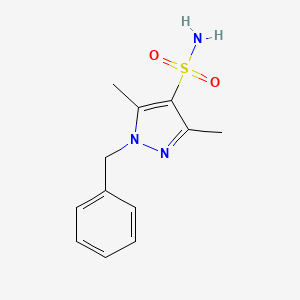
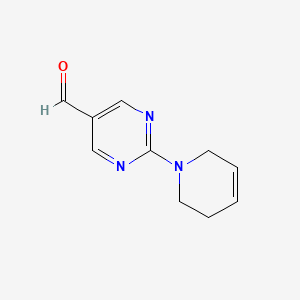
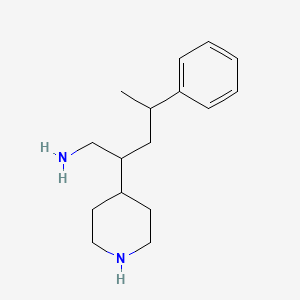
![Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13185258.png)
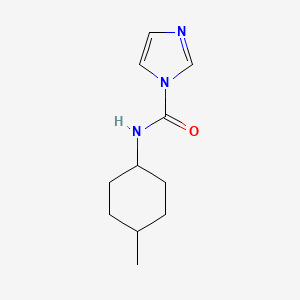



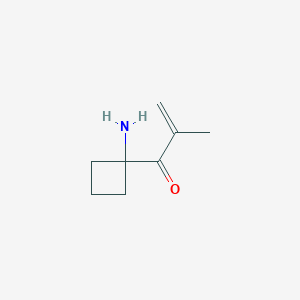
![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane](/img/structure/B13185287.png)

